Lithium aluminum deuteride
Description
Structure
2D Structure
Properties
IUPAC Name |
lithium;tetradeuterioalumanuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Al.Li.4H/q-1;+1;;;;/i;;4*1+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCZDCIYGECBNKL-HGZFDWPVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[AlH4-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][Al-]([2H])([2H])[2H].[Li+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH4Li | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
42.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Grey powder; [Sigma-Aldrich MSDS] | |
| Record name | Lithium aluminum deuteride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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CAS No. |
14128-54-2 | |
| Record name | Lithium tetradeuteroaluminate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14128-54-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Lithium tetradeuteridoaluminate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.513 | |
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Synthetic Methodologies for Lithium Aluminum Deuteride
Direct Synthesis Approaches
Direct synthesis methods involve the construction of the lithium aluminum deuteride (B1239839) molecule from simpler starting materials containing lithium, aluminum, and deuterium (B1214612).
Reaction of Lithium Deuteride with Aluminum Halides
A prominent and widely cited method for the direct synthesis of lithium aluminum deuteride involves the reaction of lithium deuteride (LiD) with an aluminum halide, such as aluminum chloride (AlCl₃) or aluminum bromide (AlBr₃). researchgate.net This reaction is typically carried out in an ether solvent, like diethyl ether, under reflux conditions.
The general procedure entails suspending lithium deuteride in refluxing diethyl ether, followed by the gradual addition of anhydrous aluminum chloride while stirring. The reaction mixture is maintained at a temperature between 25–35°C for a period of 5 to 7 hours. Following the reaction, the diethyl ether is distilled off to yield the this compound product. An alternative approach utilizes aluminum bromide with lithium deuteride for the preparation of LiAlD₄. researchgate.net
A variation of this method employs controlled lower temperatures (10–15°C) and high-speed stirring (3,500 rpm) for a shorter duration of 30–60 minutes. This technique enhances reaction kinetics through efficient mixing, leading to the formation of crystalline LiAlD₄ without the need for prolonged heating.
Table 1: Reaction Parameters for Direct Synthesis from Lithium Deuteride and Aluminum Halides
| Parameter | Value |
|---|---|
| Reactants | Lithium Deuteride (LiD), Aluminum Chloride (AlCl₃) or Aluminum Bromide (AlBr₃) |
| Solvent | Diethyl Ether |
| Standard Reaction Temperature | 25–35°C |
| Standard Reaction Time | 5–7 hours |
| Alternative Reaction Temperature | 10–15°C |
| Alternative Reaction Time | 30–60 minutes (with high-speed stirring) |
Mechanochemical Synthesis via Ball Milling Techniques
Mechanochemical methods, specifically ball milling, have emerged as a solvent-free alternative for the synthesis of complex hydrides. philpapers.org This technique utilizes mechanical energy to induce chemical reactions and phase transformations in the solid state.
High-energy ball milling can be employed for the synthesis of deuterated aluminum hydrides. For instance, the synthesis of Li₃AlH₆ with high purity (approximately 93%) can be achieved by ball milling lithium aluminum hydride (LiAlH₄) with lithium hydride (LiH) for 24 hours. chemicalbook.comresearchgate.net During this process, a release of hydrogen gas is observed, corresponding to the formation of the product. chemicalbook.comresearchgate.net The rotation speed and ball-to-powder ratio are critical parameters that influence the reaction kinetics and the final product characteristics. philpapers.orgmdpi.com While direct synthesis of LiAlD₄ via this specific high-energy route isn't detailed, the formation of related complex aluminum hydrides demonstrates the feasibility of mechanochemical synthesis. philpapers.org Studies on the mechanochemical synthesis of aluminum nanoparticles have also been conducted by reacting lithium or sodium metal with aluminum chloride in a ball mill. qut.edu.auiaea.org
Table 2: High-Energy Ball Milling for Complex Aluminum Hydride Synthesis
| Parameter | Description |
|---|---|
| Reactants | e.g., LiAlH₄ and LiH |
| Milling Time | Can extend up to 24 hours or more chemicalbook.comresearchgate.net |
| Atmosphere | Typically inert (e.g., Argon) researchgate.net |
| Outcome | Formation of complex hydrides, e.g., ~93% purity Li₃AlH₆ chemicalbook.comresearchgate.net |
| Key Process Variables | Milling speed, ball-to-powder ratio, milling time nih.gov |
Following the primary synthesis of the deuterated aluminum hydride, low-energy ball milling is utilized for the preparation of electrode materials. chemicalbook.comresearchgate.net This process involves blending the active material, such as the synthesized this compound-related compound, with a conductive additive like acetylene (B1199291) black. chemicalbook.comresearchgate.net A typical weight ratio for this blend is 85:15 (active material to acetylene black). chemicalbook.comresearchgate.net The purpose of this step is to create a homogeneous mixture with improved interfacial contact between the active material and the conductive component, which is crucial for electrochemical applications. aotbattery.com
Isotopic Exchange and Analogous Preparations
Isotopic exchange provides a pathway to this compound by replacing hydrogen atoms with deuterium in a pre-existing hydride structure.
Deuteration of Lithium Aluminum Hydride Analogs
This compound is the deuterated analog of lithium aluminum hydride (LiAlH₄). cymitquimica.com The synthesis of deuterium-labeled compounds can be achieved through the use of LiAlD₄ as a reducing agent. nih.gov For instance, the reduction of an intermediate alkyne with this compound, followed by quenching with deuterium oxide, is a method for introducing deuterium atoms into a molecule. nih.gov This highlights the role of LiAlD₄ in synthetic organic chemistry for isotopic labeling. glpbio.com The process of hydrogen-deuterium exchange is fundamental to these preparations. tue.nlacs.org While the direct conversion of LiAlH₄ to LiAlD₄ via a simple exchange reaction with a deuterium source is not extensively detailed in the provided context, the synthesis of LiAlD₄ allows for its use in subsequent reactions to create deuterated molecules. nih.gov
Purity and Isotopic Enrichment Considerations in Synthesis
The utility of this compound (LiAlD₄) in scientific research, particularly in isotopic labeling studies and as a reducing agent for synthesizing deuterated compounds, is critically dependent on both its chemical and isotopic purity. Commercially available LiAlD₄ typically specifies a chemical purity of around 97-98% and an isotopic purity (deuterium enrichment) of approximately 98%. fishersci.comisotope.comstrem.comfishersci.com Achieving high levels for both parameters is a primary consideration during its synthesis.
The final purity of LiAlD₄ is intrinsically linked to the quality of its precursors. The synthesis of LiAlD₄ often involves the reaction of an aluminum halide, such as aluminum bromide (AlBr₃), with an isotopically enriched source of deuterium, most commonly lithium deuteride (LiD). researchgate.net Therefore, the isotopic enrichment of the final LiAlD₄ product is directly contingent on the isotopic purity of the LiD used. High-purity LiD can be synthesized by the direct combination of lithium metal and high-purity deuterium gas (D₂) at elevated temperatures (around 700°C). researchgate.net When highly enriched deuterium gas is used in this process, the resulting LiD can achieve an isotopic purity greater than 99%.
The chemical purity of LiAlD₄ is influenced by the completeness of the reaction and the presence of unreacted starting materials or side-products in the final material. For instance, in the synthesis from lithium deuteride and aluminum bromide, any excess LiD or residual aluminum salts would constitute impurities. researchgate.net Analytical techniques such as X-ray Diffraction (XRD) and Fourier Transform Infrared Spectroscopy (FTIR) are employed to assess the chemical and structural purity of the synthesized product, confirming the formation of the desired LiAlD₄ crystal structure and identifying any contaminants. chemicalbook.com
Below is a table summarizing the typical purity levels for this compound and its key precursor.
| Compound | Parameter | Typical Value | Source |
| This compound (LiAlD₄) | Chemical Purity | 97-98% | isotope.com |
| Isotopic Purity (D) | min. 98% | fishersci.comstrem.com | |
| Lithium Deuteride (LiD) | Chemical Purity | >98% | researchgate.net |
| Isotopic Purity (D) | >99% (with enriched D₂) |
Scale-Up Methodologies and Challenges in Research Production
Transitioning the synthesis of this compound from a small laboratory setup to larger-scale production for research purposes presents several significant challenges. These difficulties are analogous to those encountered in the commercial production of its non-deuterated counterpart, lithium aluminum hydride (LiAlH₄). google.comscientificupdate.com
One of the foremost challenges is the management of highly reactive and hazardous materials. LiAlD₄, like LiAlH₄, reacts violently with water and moisture, releasing flammable hydrogen and deuterium gas, which necessitates strict anhydrous conditions and inert atmospheres (e.g., argon or nitrogen) throughout the production and handling process. scientificupdate.com The pyrophoric nature of the fine powder adds another layer of risk that requires specialized handling equipment and protocols. wikipedia.org
Another major challenge is controlling the reaction thermodynamics. The synthesis of metal hydrides is often highly exothermic. Managing the heat generated during a scaled-up reaction is crucial to prevent runaway reactions, ensure product stability, and maintain consistent quality. This requires robust cooling systems and careful control over the rate of reagent addition.
The high cost and limited availability of the isotopically enriched starting materials, particularly deuterium gas or lithium deuteride, are significant economic barriers to large-scale production. researchgate.net Ensuring a consistent and high level of isotopic enrichment (>98%) in the final product on a larger scale requires precise control over the stoichiometry and purity of the deuterium source.
Furthermore, the separation of the final LiAlD₄ product from by-products poses a challenge. For example, in syntheses involving metathesis with lithium chloride or the use of aluminum halides, inorganic salt by-products are formed. researchgate.netgoogle.com These must be efficiently removed to achieve high chemical purity, often requiring filtration or recrystallization steps that can be complex and time-consuming to implement on a larger scale.
The table below outlines the primary challenges in scaling up LiAlD₄ production and the corresponding mitigation strategies.
| Challenge | Description | Mitigation Strategies | Source |
| Hazardous Material Handling | LiAlD₄ is highly reactive with water/moisture and pyrophoric, releasing flammable gases. | Strict anhydrous conditions, use of inert atmospheres (argon, nitrogen), specialized handling equipment (glove boxes), and personnel training. | scientificupdate.com |
| Reaction Exothermicity | The synthesis reaction can generate significant heat, risking thermal runaway. | Use of jacketed reactors with efficient cooling, controlled slow addition of reagents, and continuous temperature monitoring. | google.com |
| Cost of Starting Materials | High-purity deuterium gas and lithium metal are expensive. | Efficient reaction design to maximize yield, and recovery/recycling of any unreacted starting materials where feasible. | researchgate.net |
| Product Purification | Separation of LiAlD₄ from inorganic salt by-products (e.g., LiCl, AlBr₃ residues) is required. | Development of efficient large-scale filtration and recrystallization protocols; use of solvents with optimal solubility for the product versus impurities. | scientificupdate.comgoogle.com |
| Maintaining Isotopic Purity | Ensuring consistent high isotopic enrichment on a larger batch scale. | Sourcing of high-purity deuterium precursors (e.g., D₂ gas, LiD); rigorous quality control and isotopic analysis of starting materials and final product. | researchgate.net |
Reaction Mechanisms and Mechanistic Investigations of Lithium Aluminum Deuteride
Fundamental Principles of Hydride/Deuteride (B1239839) Transfer Reactions
A key aspect of comparing these two isotopic reagents is the Kinetic Isotope Effect (KIE) , which is the ratio of the rate constant for the reaction with the lighter isotope (hydrogen) to that with the heavier isotope (deuterium), expressed as kH/kD. For reactions involving the cleavage of a C-H or Al-H bond, the kH/kD ratio is typically greater than 1, meaning the hydride transfer is faster than the deuteride transfer. This "normal" KIE arises because the zero-point energy of an Al-D bond is lower than that of an Al-H bond, resulting in a higher activation energy for the deuteride transfer. The magnitude of the KIE provides valuable insight into the reaction's transition state.
Factors influencing the rate and selectivity of these transfer reactions include:
Electronic Effects: The electron density at the acceptor site influences its reactivity. Electron-withdrawing groups enhance the electrophilicity of the reaction center, accelerating the nucleophilic attack. byjus.com
Steric Effects: The steric hindrance around both the donor and the acceptor can significantly affect the reaction rate and the stereochemical outcome. byjus.com
Solvent Effects: The choice of solvent is crucial, as it must be anhydrous and non-protic (e.g., diethyl ether, THF) to prevent violent reaction with the highly reactive deuteride reagent. savemyexams.comchemistrysteps.com
The transfer can be formally described as a nucleophilic attack by the deuteride ion. The [AlD₄]⁻ complex serves as the source of four deuteride equivalents, which can be transferred sequentially.
Reduction Mechanisms in Organic Substrates
Lithium aluminum deuteride is a potent reducing agent capable of reducing a wide variety of polar functional groups. The replacement of hydrogen with deuterium (B1214612) is particularly useful in mechanistic studies and for synthesizing isotopically labeled compounds.
The reduction of carbonyl compounds proceeds via nucleophilic addition of a deuteride ion to the electrophilic carbonyl carbon.
The reduction of aldehydes and ketones to their corresponding deuterated primary and secondary alcohols is a straightforward process. The mechanism involves two principal steps:
Nucleophilic Attack: A deuteride ion from the [AlD₄]⁻ complex attacks the carbonyl carbon. This breaks the C=O pi bond, and the electrons move to the oxygen atom, forming a tetracoordinate aluminum alkoxide intermediate. libretexts.orgorganicchemistrytutor.com
Acidic Workup: The resulting alkoxide salt is then hydrolyzed in a separate step with an acid source (like H₃O⁺) to protonate the oxygen, yielding the final alcohol product. libretexts.orgchemguide.co.uk If deuterated water (D₂O) is used in the workup, a deuterium atom will be placed on the oxygen.
For a ketone: R-CO-R' + LiAlD₄ (in ether) → R-CD(R')-O-Al... (intermediate) + H₃O⁺ → R-CD(R')-OH
| Carbonyl Type | Intermediate | Final Product (after H₃O⁺ workup) | Reference |
|---|---|---|---|
| Aldehyde (R-CHO) | Tetrahedral Alkoxyaluminate | Primary Alcohol (R-CHD-OH) | byjus.comlibretexts.org |
| Ketone (R-CO-R') | Tetrahedral Alkoxyaluminate | Secondary Alcohol (R-CD(OH)-R') | byjus.comlibretexts.org |
The reduction of carboxylic acids and esters to primary alcohols requires two equivalents of deuteride from LiAlD₄. ucalgary.ca The aldehyde is a key intermediate in these reactions, but it cannot be isolated as it is more reactive than the starting material and is immediately reduced. libretexts.orgchemistrysteps.com
Carboxylic Acid Reduction:
Deprotonation: The first equivalent of deuteride acts as a base, deprotonating the acidic carboxylic acid to form a lithium carboxylate salt and hydrogen gas (HD). chemistrysteps.comyoutube.com
First Deuteride Addition: A second deuteride from the aluminum complex adds to the carbonyl carbon of the carboxylate, facilitated by coordination of the aluminum to the carbonyl oxygen. chemistrysteps.comchemistrysteps.com
Elimination: The tetrahedral intermediate collapses, eliminating an O-Al species as a leaving group to form an aldehyde. libretexts.orgyoutube.com
Second Deuteride Addition: The highly reactive aldehyde intermediate is immediately attacked by another deuteride ion to form an alkoxide. libretexts.org
Workup: Acidic workup protonates the alkoxide to yield the primary alcohol, which is deuterated twice on the carbinol carbon. youtube.com
Ester Reduction:
First Deuteride Addition: The mechanism begins with the nucleophilic addition of a deuteride ion to the ester's carbonyl carbon, forming a tetrahedral intermediate. ucalgary.calibretexts.orgjove.com
Elimination: This intermediate collapses, reforming the carbonyl double bond and expelling the alkoxy group (-OR') as a leaving group to generate an aldehyde. ucalgary.calibretexts.org
Second Deuteride Addition & Workup: The resulting aldehyde is then rapidly reduced by a second deuteride equivalent, and subsequent acidic workup yields the primary alcohol. jove.comorgoreview.com
| Substrate | Key Intermediate | Deuteride Equivalents Used | Final Product (after H₃O⁺ workup) | Reference |
|---|---|---|---|---|
| Carboxylic Acid (R-COOH) | Aldehyde | 2 (plus one for deprotonation) | Primary Alcohol (R-CD₂-OH) | libretexts.orgchemistrysteps.com |
| Ester (R-COOR') | Aldehyde | 2 | Primary Alcohol (R-CD₂-OH) + R'-OH | ucalgary.calibretexts.orgorgoreview.com |
The reduction of acid anhydrides with LiAlD₄ also proceeds to the primary alcohol. The mechanism is analogous to that of esters. masterorganicchemistry.compearson.com
First Deuteride Addition: A deuteride ion attacks one of the carbonyl carbons.
Cleavage: The tetrahedral intermediate collapses, cleaving the anhydride (B1165640) and eliminating a carboxylate as the leaving group. This forms an aldehyde.
Reduction of Both Moieties: The aldehyde is immediately reduced to a primary alcohol. The carboxylate leaving group is also reduced via the carboxylic acid pathway to a primary alcohol. Therefore, reduction of a symmetric anhydride (RCO)₂O yields two equivalents of the corresponding primary alcohol (R-CD₂-OH).
When this compound reduces a ketone containing a pre-existing chiral center adjacent to the carbonyl group (an α-chiral ketone), the two faces of the planar carbonyl are no longer equivalent (they are diastereotopic). The attack of the deuteride can occur from either the "Re" or "Si" face, leading to the formation of two diastereomeric alcohol products, often in unequal amounts. The predictability of this diastereoselectivity is explained by several models.
Felkin-Anh Model: This is one of the most widely accepted models for predicting the stereochemical outcome of nucleophilic attack on α-chiral carbonyls. wikipedia.orgwikipedia.orgyoutube.com The model posits that the largest group (L) at the α-chiral center orients itself perpendicular to the carbonyl C=O bond to minimize steric strain. The nucleophile (in this case, D⁻) then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory (~107°) from the side of the smallest group (S), avoiding the more sterically hindered path past the medium group (M). youtube.comuwindsor.ca This leads to the preferential formation of one diastereomer.
Chelation Control: If the α-substituent on the chiral center is a Lewis basic group (e.g., -OR, -NR₂), it can chelate with the lithium cation (Li⁺) associated with the aluminodeuteride complex. youtube.com This locks the conformation of the substrate, forcing the deuteride to attack from the less hindered face of the rigid, five-membered chelated ring. youtube.com This often leads to a different diastereomer than predicted by the Felkin-Anh model and can result in very high diastereoselectivity. thieme-connect.com For example, some reductions of α-alkoxy ketones with lithium aluminum hydride (and by extension, deuteride) show high diastereoselectivity attributed to the formation of a chelated intermediate. youtube.comthieme-connect.com
| Model | Governing Principle | Key Substrate Feature | Predicted Outcome | Reference |
|---|---|---|---|---|
| Felkin-Anh Model | Steric hindrance in the transition state. | Non-chelating α-substituents of varying size (L, M, S). | Deuteride attacks from the face opposite the largest (L) and adjacent to the smallest (S) group. | wikipedia.orgyoutube.comuwindsor.ca |
| Chelation Control Model | Formation of a rigid cyclic intermediate. | A chelating group (e.g., -OR, -NR₂) at the α-position. | Deuteride attacks the less hindered face of the chelate ring. | youtube.comthieme-connect.com |
Carbonyl Compound Reduction Mechanisms
Role of Lithium Cation and Solvent Effects on Reaction Pathways
The reactivity and selectivity of this compound are significantly influenced by the nature of the solvent and the coordinating role of the lithium cation (Li⁺).
Role of the Lithium Cation:
The lithium cation plays a crucial role as a Lewis acid in many LiAlD₄ reductions. It coordinates to the oxygen atom of carbonyl groups, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the deuteride ion. This coordination is a key factor in the reduction of esters and amides.
In the reduction of amides, for instance, the coordination of Li⁺ to the carbonyl oxygen facilitates the formation of the initial tetrahedral intermediate and later assists in the departure of the oxygen atom as part of an aluminate complex.
Solvent Effects:
The choice of solvent is critical for the solubility, stability, and reactivity of LiAlD₄. Ethereal solvents, such as diethyl ether and tetrahydrofuran (B95107) (THF), are commonly used because they can solvate the lithium cation and the aluminate species, keeping them in solution.
Diethyl Ether (Et₂O): A common solvent for LiAlD₄ reductions. It provides good solubility for the reagent and is relatively unreactive.
Tetrahydrofuran (THF): A more polar ether than diethyl ether, THF can enhance the reactivity of LiAlD₄ by better solvating the ions and potentially leading to a more "naked" and therefore more reactive deuteride ion. This can be beneficial for the reduction of less reactive functional groups.
The solvent can also influence the aggregation state of LiAlD₄, which in turn affects its reactivity. In solution, LiAlD₄ can exist as monomers, dimers, or higher aggregates, and the equilibrium between these species is solvent-dependent.
Transition State Characterization and Intermediate Species Identification
The elucidation of reaction mechanisms for LiAlD₄ reductions has been advanced through computational studies and the experimental identification of intermediates.
Transition State Characterization:
Computational chemistry has been instrumental in characterizing the transition states of LiAlD₄ reductions. For example, in the reduction of carbonyl compounds, calculations have shown that the transition state involves the coordination of the lithium cation to the carbonyl oxygen while the deuteride is being transferred from the aluminum to the carbonyl carbon. These studies help to rationalize the observed stereoselectivity in many reductions.
Intermediate Species Identification:
The identification of intermediates provides direct evidence for a proposed reaction mechanism. In the reduction of amides, the iminium ion has been proposed as a key intermediate. ucalgary.ca While often too reactive to be isolated, its existence is supported by the nature of the final amine product and by trapping experiments.
Similarly, in nitrile reductions, the formation of an imine anion intermediate is a cornerstone of the accepted mechanism. libretexts.orglibretexts.org Spectroscopic techniques, such as NMR and IR, can sometimes be used to detect the presence of these transient species under carefully controlled conditions.
Comparative Mechanistic Studies with Analogous Hydrides (e.g., LiAlH₄)
Mechanistically, this compound (LiAlD₄) and lithium aluminum hydride (LiAlH₄) are virtually identical. The primary difference lies in the isotope of hydrogen being delivered to the substrate—deuterium from LiAlD₄ and protium (B1232500) (¹H) from LiAlH₄. This isotopic substitution is a powerful tool for mechanistic studies.
By using LiAlD₄ and analyzing the position of the deuterium atom in the product, chemists can trace the path of the hydride/deuteride ion. This has been crucial in confirming the mechanisms of many reductions. For example, the presence of deuterium on the alpha-carbon of the resulting amine in the reduction of an amide confirms that the carbonyl group has been replaced by a -CD₂- group.
Comparing the reactivity of LiAlH₄ and LiAlD₄ also allows for the study of kinetic isotope effects (KIEs). A primary KIE is observed when the C-H or C-D bond is broken in the rate-determining step of the reaction. The slightly stronger C-D bond compared to the C-H bond can lead to a slower reaction rate with LiAlD₄, providing further insight into the transition state of the reaction.
The reactivity of LiAlH₄/LiAlD₄ is often contrasted with that of sodium borohydride (B1222165) (NaBH₄). LiAlH₄ is a much stronger reducing agent and can reduce a wider range of functional groups, including esters, carboxylic acids, and amides, which are generally unreactive towards NaBH₄. ucalgary.camasterorganicchemistry.com This difference in reactivity is attributed to the more polar Al-H bond compared to the B-H bond, making the hydride from LiAlH₄ more nucleophilic.
Table 3.5: Comparison of LiAlD₄ and LiAlH₄
| Feature | This compound (LiAlD₄) | Lithium Aluminum Hydride (LiAlH₄) |
|---|---|---|
| Reducing Species | Deuteride (D⁻) | Hydride (H⁻) |
| Reactivity | Essentially the same as LiAlH₄ | Strong reducing agent |
| Primary Use | Introduction of deuterium for isotopic labeling and mechanistic studies | General reduction of polar functional groups |
| Kinetic Isotope Effect | Can be used to study KIEs | Serves as the baseline for KIE studies |
Theoretical and Computational Studies of Lithium Aluminum Deuteride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on molecular orbital theory and density functional theory, are instrumental in elucidating the electronic structure of LiAlD₄ and predicting its reactivity. These calculations model the behavior of electrons within the molecule, which governs its chemical properties.
Density Functional Theory (DFT) has become a primary computational tool for investigating the complex reaction mechanisms involving alanates. aip.org By approximating the electron density of a system, DFT can be used to calculate the geometries and energies of reactants, products, transition states, and intermediates. researchgate.netnih.gov This approach has been successfully applied to model the hydride transfer processes in the reduction of various functional groups by lithium aluminum hydride, the hydrogenated analogue of LiAlD₄. researchgate.net
For instance, DFT studies on the reduction of carbonyl compounds like formaldehyde (B43269) and cyclohexanone (B45756) have detailed the reaction pathways. researchgate.netnih.gov These calculations reveal that the transition state structures often have reactant-like geometries, a finding that aligns with the Hammond postulate for highly exothermic reactions. researchgate.net The analysis of these computed pathways helps in understanding stereoselectivity, where the preferential formation of one stereoisomer over another is explained by analyzing the energies of different transition states, suggesting that electronic effects can be more influential than steric or torsional effects in guiding the reaction outcome. researchgate.netacs.org DFT methods are also employed to study the electronic structure of related aluminum-based deuterides, showing that they are typically large band-gap insulators, with the electronic properties being primarily determined by the aluminum deuteride (B1239839) complexes (e.g., AlD₄ or AlD₆). researchgate.net
A critical aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. researchgate.net Computational methods are used to locate and characterize these fleeting structures, providing crucial information about the activation energy of a reaction. researchgate.netnih.gov For the reduction of cyclohexanone with LiAlH₄, four distinct transition states corresponding to axial and equatorial attack have been computationally identified. researchgate.net
By mapping the energies of all possible intermediates and transition states, a potential energy surface, or energy landscape, can be constructed. acs.org This landscape provides a comprehensive view of the reaction, visualizing the various pathways a reaction can take from reactants to products. acs.org For complex hydrides, these energy landscapes help to explain phenomena like multistage decomposition, where the material undergoes several sequential reactions upon heating. dtic.mil The analysis of these surfaces is key to understanding reaction kinetics and predicting the most favorable decomposition pathways. researchgate.net
Molecular Dynamics Simulations of Deuteride Transfer
While quantum chemical calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of atoms and molecules. MD simulations solve Newton's equations of motion for a system of interacting atoms, allowing for the observation of dynamic processes such as deuteride transfer.
In the context of LiAlD₄, MD simulations can model the transfer of a deuteride ion (D⁻) from the [AlD₄]⁻ anion to a substrate. These simulations provide insights into the influence of solvent molecules and the dynamics of the Li⁺ cation, which can coordinate to the reactants and influence the reaction barrier. osti.gov To accurately model systems involving light nuclei like deuterium (B1214612), it is often necessary to incorporate nuclear quantum effects. Methods such as coupling the classical nuclear dynamics to a "Quantum Thermal Bath" (QTB) can be employed to account for effects like zero-point energy, which can be significant in determining reaction rates and isotope effects. geoscienceworld.org MD simulations are also valuable for studying material properties under specific conditions, such as the behavior of lithium aluminates under irradiation, where they can reveal how defects evolve and how grain boundaries influence material stability. osti.gov
Studies on Thermochemical Properties Relevant to Dehydrogenation
The potential of lithium aluminum deuteride and its hydrogenated counterpart as hydrogen storage materials has driven extensive theoretical research into their thermochemical properties, particularly those related to dehydrogenation (the release of hydrogen/deuterium gas).
Lithium aluminum hydride can exist in several crystalline structures, or phases, under different temperature and pressure conditions. aip.org Theoretical modeling using first-principles DFT calculations is crucial for investigating and predicting these pressure- and temperature-induced phase transformations. aip.orgresearchgate.net The most stable form at ambient conditions is the α-phase (monoclinic, P2₁/c space group). aip.orgwikipedia.org
Computational studies have shown that applying pressure induces a transformation from the α-phase to a denser β-phase (tetragonal, I4₁/a space group). aip.orgresearchgate.net This transformation is predicted to occur at approximately 3.3 GPa and is accompanied by a significant volume reduction. researchgate.net At higher temperatures and pressures, further transformations to other phases, such as the γ-phase (orthorhombic, Pnma), can occur. aip.org Understanding these phase transitions is essential, as the crystal structure can significantly impact the material's dehydrogenation properties.
| Phase | Space Group | Conditions for Transformation | Reference(s) |
| α-LiAlH₄ | P2₁/c | Most stable form at ambient conditions | aip.orgwikipedia.org |
| β-LiAlH₄ | I4₁/a | Forms from α-phase at ~3.3 GPa | aip.orgresearchgate.net |
| γ-LiAlH₄ | Pnma | Forms from β-phase at ~7 GPa and 500 °C | aip.org |
The thermal decomposition of LiAlH₄ is a multi-step process, and theoretical calculations of enthalpy (ΔH) and Gibbs free energy (ΔG) are vital for understanding the thermodynamics of each step. wikipedia.orgresearchgate.net The decomposition is known to proceed through the formation of an intermediate, lithium hexahydridoaluminate (Li₃AlH₆). wikipedia.orgresearchgate.net
3LiAlH₄(l) → Li₃AlH₆(s) + 2Al(s) + 3H₂(g) This first step occurs at temperatures between 150-200 °C and is an exothermic reaction. wikipedia.orgresearchgate.net Its exothermicity makes its reversal thermodynamically difficult, requiring extremely high hydrogen pressures. researchgate.net
2Li₃AlH₆(s) → 6LiH(s) + 2Al(s) + 3H₂(g) The second step is the decomposition of the intermediate Li₃AlH₆ into lithium hydride and aluminum, which is an endothermic reaction. researchgate.net
First-principles calculations have been used to predict the reaction enthalpies for these decomposition steps. researchgate.net For example, the decomposition of LiAlH₄ to form Li₃AlH₆ and the subsequent decomposition of Li₃AlD₆ to form LiH have been predicted to have endothermic reaction enthalpies of 9.79 and 15.72 kJ/mol at 298 K, respectively. researchgate.net Another study calculated the first decomposition step of LiAlH₄ to be endothermic by 14.1 kcal/mol. researchgate.net While specific values can vary with the computational method used, the calculations consistently provide a thermodynamic basis for the observed multi-stage decomposition process. researchgate.netresearchgate.netresearchgate.net
| Reaction | Enthalpy Change (ΔH) | Temperature Range | Reference(s) |
| 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ | Exothermic (~ -10 kJ/mol H₂) | 150–200 °C | researchgate.net |
| Li₃AlH₆ → 3LiH + Al + 1.5H₂ | Endothermic (~ +25 kJ/mol H₂) | > 200 °C | researchgate.net |
Computational Predictions of Catalytic Activities
Theoretical and computational studies, predominantly leveraging density functional theory (DFT), have become instrumental in predicting and understanding the catalytic activities related to this compound. wikipedia.orgnih.gov These computational approaches allow for the investigation of electronic structures, reaction pathways, and the effects of catalysts on the dehydrogenation processes of LiAlD₄ at an atomic level. acs.org
Research in this area has significantly focused on the catalytic effects of various additives on the thermal decomposition of this compound, aiming to improve its properties for hydrogen storage applications. Computational models have been employed to predict how different catalysts can lower the temperature and alter the energetics of deuterium release.
One area of investigation has been the use of carbon-based nanostructures, such as fullerenes (C₆₀), as potential catalysts. DFT calculations, corrected for van der Waals interactions, have been used to study the dehydrogenation mechanism of light metal hydrides like LiAlH₄, with the findings being applicable to its deuterated analogue, LiAlD₄. These studies predict a notable reduction in the energy required for H (or D) desorption when a catalyst is present. For instance, calculations have shown that the energy cost for removing the first hydrogen atom from a LiAlH₄ cluster is significantly lowered in the presence of a C₆₀ fullerene, and even more so with a boron-doped fullerene (C₅₉B). osti.gov
Another significant focus of computational predictions has been on the role of transition metal-based additives. For example, the catalytic effect of zirconium tetrachloride (ZrCl₄) on the thermal dehydrogenation of LiAlD₄ has been reported. researchgate.net Computational studies complement experimental findings by elucidating the underlying mechanisms. DFT is used to predict how these additives affect the electronic structure of the LiAlD₄ surface upon adsorption. acs.org Calculations can evaluate the charge distribution and transfer between the LiAlD₄ system and the additive. acs.orgosti.gov These theoretical investigations often predict the formation of covalent-like bonds between the catalyst's metal atom (e.g., Titanium) and the surrounding deuterium atoms. acs.org
A key descriptor used in these computational predictions is the hydrogen (or deuterium) binding energy. This value is calculated to quantify the effect of additives on the dehydrogenation process. acs.org A lower binding energy in the presence of a catalyst suggests a weaker bond and, consequently, a lower temperature required for deuterium release. These theoretical calculations have been compared with experimental dehydrogenation activation energies to validate the predictive models. acs.org
The following interactive data table summarizes findings from computational studies on the catalytic dehydrogenation of lithium aluminum hydride, which are theoretically applicable to this compound.
| Catalyst/Additive | Computational Method | Predicted Effect | Key Findings | Reference |
| Fullerene (C₆₀) | van der Waals-corrected DFT | Reduction in H desorption energy | The energy cost to remove one H atom decreases from 4.34 eV to 3.26 eV. | osti.gov |
| Boron-doped Fullerene (C₅₉B) | van der Waals-corrected DFT | Significant reduction in H desorption energy | The energy cost for the first H removal is lowered to 2.99 eV, a gain of about 41% compared to the uncatalyzed cluster. | osti.gov |
| Titanium-containing additives | Density Functional Theory (DFT) | Altered electronic structure, lower H binding energy | Predicts covalent-like bonding between Ti and H atoms; used to compare with experimental activation energies. | acs.org |
| Zirconium tetrachloride (ZrCl₄) | Not specified in abstract | Reduced dehydrogenation temperature | The dehydrogenation process is completed in three steps, with a significant reduction in temperature for each step. | researchgate.net |
Advanced Analytical Methodologies for Characterizing Lithium Aluminum Deuteride and Its Reactions
Spectroscopic Techniques in Deuteride (B1239839) Research
Spectroscopy plays a pivotal role in the study of lithium aluminum deuteride, offering non-destructive methods to probe its molecular and electronic structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium (B1214612) Incorporation
Key Research Findings:
Quantitative Analysis: A method combining ¹H NMR and ²H NMR has been established to accurately determine the isotopic abundance of both partially and fully deuterated reagents. nih.govwiley.com This approach has been shown to be more precise than traditional ¹H NMR or mass spectrometry methods for calculating isotopic abundance. nih.gov
Site-Specific Information: ²H NMR provides a "fingerprint" of the deuterium distribution within a molecule, which is valuable for understanding reaction mechanisms and for verifying the position of the deuterium label. osti.gov For instance, in the reduction of specific ketones, the resulting deuterated products can be analyzed by ²H NMR to confirm the stereochemistry of the reaction by quantifying the deuterium incorporation.
High-Field NMR: The use of high magnetic fields, such as 28.2 T, in solid-state ²H MAS NMR allows for the rapid acquisition of spectra from partially deuterated compounds, enabling detailed structural analysis. chemrxiv.org
Isotope Effects: Quantitative ²H NMR can be used to determine thermodynamic H/D isotope effects, providing insights into molecular dynamics and reaction equilibria. researchgate.net
| NMR Technique | Application in LiAlD₄ Research | Key Findings | References |
| ¹H and ²H NMR | Determination of isotopic abundance. | Combined approach provides higher accuracy than single-nucleus NMR or mass spectrometry. | nih.govwiley.com |
| ²H NMR | Site-specific deuterium analysis. | Provides a "fingerprint" of deuterium distribution, crucial for mechanistic studies. | osti.gov |
| High-Field Solid-State ²H MAS NMR | Structural analysis of deuterated solids. | Enables rapid data acquisition and detailed structural characterization. | chemrxiv.org |
| Quantitative ²H NMR | Measurement of H/D isotope effects. | Offers insights into reaction thermodynamics and molecular dynamics. | researchgate.net |
Fourier Transform Infrared (FTIR) Spectroscopy for Structural Changes
Fourier Transform Infrared (FTIR) spectroscopy is an essential technique for monitoring the structural transformations of this compound during reactions. It is particularly effective at identifying the formation and disappearance of specific chemical bonds.
Key Research Findings:
Verification of Al-D Bonds: FTIR is used to confirm the presence of Al-D stretching modes, which typically appear around 1200 cm⁻¹. This allows for the clear distinction between LiAlD₄ and its hydride counterpart, LiAlH₄.
Monitoring Reactions: The technique can be used for in-situ monitoring of reactions involving LiAlD₄, tracking the formation of intermediates and final products. chemicalbook.comresearcher.life For example, during the electrochemical cycling of LiAlD₄, FTIR analysis reveals the formation of LiH and Al. chemicalbook.com
Phase Transition Analysis: FTIR, in conjunction with X-ray diffraction, is used to confirm phase transitions. For example, it can detect the formation of Li₃AlD₆ as an intermediate.
Identification of Reaction Byproducts: FTIR analysis can identify unknown phases that result from reactions between LiAlD₄ and electrolytes, by detecting characteristic absorption peaks. chemicalbook.com
| FTIR Application | Information Obtained | Example | References |
| Structural Verification | Presence of Al-D bonds | Distinguishing LiAlD₄ from LiAlH₄ by observing the ~1200 cm⁻¹ Al-D stretch. | |
| Reaction Monitoring | Formation of products and intermediates | Tracking the appearance of LiH and Al during electrochemical discharge. | chemicalbook.com |
| Phase Identification | Detection of new crystalline phases | Identifying the intermediate Li₃AlD₆. | |
| Byproduct Analysis | Characterization of side-reaction products | Detecting unknown phases from electrolyte reactions. | chemicalbook.com |
Raman Spectroscopy for Vibrational Analysis
Raman spectroscopy provides complementary information to FTIR, offering insights into the vibrational modes of this compound. It is particularly useful for studying symmetric vibrations that may be weak or inactive in FTIR spectra.
Key Research Findings:
Vibrational Mode Assignment: Raman spectroscopy, often combined with theoretical calculations, is used to assign the vibrational modes of complex metal deuterides. nist.gov
Phase Transformation Studies: Raman measurements can indicate pressure-induced distortions and phase transformations in the crystal structure of alanates. aps.org
Characterization of Ternary Metal Hydrides: Despite the potential for sample decomposition due to the laser source, Raman spectroscopy has been successfully used to characterize various ternary metal hydrides and deuterides. curtin.edu.auresearchgate.net For some sensitive compounds, measurements are taken at low temperatures to minimize degradation.
Distinguishing Polymorphs: Raman spectra can be used to distinguish between different crystalline phases (polymorphs) of a material, such as the α and β phases of LiAlD₄. aps.org
| Raman Spectroscopy Application | Key Insight | Example | References |
| Vibrational Analysis | Assignment of fundamental vibrational modes. | Used in conjunction with DFT calculations to assign spectra of complex deuterides. | nist.gov |
| Phase Transition | Detection of structural changes under pressure. | Observed pressure-induced distortions in the α-LiAlH₄ structure. | aps.org |
| Material Characterization | Identification of different metal deuteride compounds. | Characterization of M₂RuH₆ (M=Ca, Sr, Eu) and their deuterated analogues. | researchgate.net |
| Polymorph Identification | Distinguishing between different crystal structures. | Differentiating features of α/β-LiAlD₄ mixtures. | aps.org |
X-ray Photoelectron Spectroscopy (XPS) for Chemical State Analysis
X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical states of the atoms within the top few nanometers of a material's surface.
Key Research Findings:
Surface Composition: XPS can be used to determine the elemental makeup of the surface of LiAlD₄ samples.
Chemical State of Elements: The binding energies of the core-level electrons are sensitive to the chemical environment of the atoms. XPS can, therefore, be used to analyze the oxidation states of lithium and aluminum and to detect the formation of surface oxides or other contaminants.
Reaction Mechanisms: By analyzing the surface of LiAlD₄ before and after a reaction, XPS can provide insights into the surface-level chemical changes that occur.
Atomic Emission Spectroscopy for Element Detection
Atomic Emission Spectroscopy (AES), often in the form of Inductively Coupled Plasma Atomic Emission Spectroscopy (ICP-AES), is a highly sensitive technique for determining the elemental composition of a sample.
Key Research Findings:
Elemental Quantification: ICP-AES can be used to accurately quantify the amounts of lithium and aluminum in a sample of this compound.
Purity Analysis: This technique is crucial for assessing the purity of synthesized LiAlD₄ and for detecting any metallic impurities that may be present.
Stoichiometry Confirmation: By determining the precise ratio of lithium to aluminum, ICP-AES helps to confirm the stoichiometry of the compound.
Diffraction and Microscopy Techniques
Diffraction and microscopy techniques are indispensable for elucidating the crystal structure and morphology of this compound.
Key Research Findings:
Crystal Structure Determination: X-ray diffraction (XRD) and neutron diffraction are the primary methods for determining the crystal structure of LiAlD₄. iaea.orguio.no Neutron diffraction is particularly advantageous as it is sensitive to the positions of the lighter deuterium atoms. aps.orgenergy.gov Combined analysis of both XRD and neutron diffraction data provides a highly accurate structural model. iaea.org
Phase Identification and Purity: XRD is routinely used to identify the crystalline phases present in a sample and to assess its phase purity. chemicalbook.com It can detect the presence of starting materials, intermediates like Li₃AlD₆, and decomposition products such as LiD and Al. chemicalbook.comenergy.gov
In-situ Studies: In-situ XRD and neutron diffraction allow for the study of structural changes as they occur during reactions, such as thermal decomposition or electrochemical cycling. aps.orguio.noenergy.gov For example, in-situ neutron diffraction has been used to study the pressure-induced phase transitions of LiAlD₄. aps.org
Morphology and Microstructure: Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are used to visualize the morphology, particle size, and microstructure of LiAlD₄ powders. This is particularly important when LiAlD₄ is prepared in nanocrystalline form or as part of a composite material.
| Technique | Information Provided | Specific Application to LiAlD₄ | References |
| X-ray Diffraction (XRD) | Crystal structure, phase identification, purity. | Identifying α-LiAlD₄, Li₃AlD₆, LiD, and Al phases during reactions. | chemicalbook.comiaea.orguio.no |
| Neutron Diffraction | Precise location of deuterium atoms, crystal structure. | Studying pressure- and temperature-induced phase transitions in LiAlD₄. | aps.orgiaea.orguio.noenergy.gov |
| Scanning Electron Microscopy (SEM) | Surface morphology, particle size and shape. | Characterizing the microstructure of LiAlD₄ powders. | |
| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, particle size. | Analyzing the nanostructure of LiAlD₄ materials. |
X-ray Diffraction (XRD) for Phase Analysis
X-ray Diffraction (XRD) is a primary and non-destructive technique for the phase identification of crystalline materials like this compound (LiAlD₄). dksh.commyscope.training It provides detailed information about the crystal structure, phase purity, and the presence of any intermediate or decomposed phases. dksh.com The analysis involves directing X-rays onto a sample and measuring the scattering pattern, which is unique to each crystalline phase, acting as a fingerprint. myscope.trainingfiveable.me
In the study of LiAlD₄, XRD is crucial for confirming the initial phase purity after synthesis and for tracking phase transformations during thermal decomposition or electrochemical cycling. chemicalbook.com For instance, the decomposition of LiAlD₄ proceeds through intermediates like Li₃AlD₆ and final products such as lithium deuteride (LiD) and aluminum (Al). iaea.orgresearchgate.net XRD patterns can clearly distinguish between the initial LiAlD₄ phase and these subsequent products. iaea.org
The crystal structure of LiAlD₄ has been accurately determined using combined Rietveld-type profile refinements of powder X-ray and neutron diffraction data. iaea.org At 295 K, LiAlD₄ crystallizes in the monoclinic space group P2₁/c. iaea.orgaip.org The simulated XRD pattern for this structure shows excellent agreement with experimental data. aip.org
Key Research Findings from XRD Analysis:
Phase Identification: XRD confirms the monoclinic P2₁/c space group for LiAlD₄. iaea.orgaip.org During decomposition, XRD patterns reveal the emergence of new peaks corresponding to Li₃AlD₆, Al, and LiD. iaea.orgresearchgate.net
Influence of Additives: When additives like TiCl₃ are introduced, in-situ XRD can monitor their effect on the decomposition pathway and the formation of new phases. researchgate.net Similarly, studies with TiF₃ additives have been investigated using synchrotron X-ray diffraction to understand structural changes. daneshyari.com
Electrochemical Mechanism: Ex-situ XRD measurements on electrodes at different states of charge and discharge reveal the phase transitions during electrochemical processes. chemicalbook.com Initially, LiAlD₄ is the dominant phase, which then transforms into LiH and metallic Al upon discharge. chemicalbook.com
Below is a table summarizing the crystallographic data for LiAlD₄ and its decomposition products, often identified using XRD.
| Compound Name | Formula | Crystal System | Space Group |
| This compound | LiAlD₄ | Monoclinic | P2₁/c |
| Lithium Aluminum Hexadeuteride | Li₃AlD₆ | --- | --- |
| Lithium Deuteride | LiD | Cubic | Fm-3m |
| Aluminum | Al | Cubic | Fm-3m |
Data for Li₃AlD₆ is not fully provided in the search results.
Electron Microscopy (SEM, TEM, STEM) for Microstructural and Elemental Distribution Analysis
Electron microscopy techniques, including Scanning Electron Microscopy (SEM), Transmission Electron Microscopy (TEM), and Scanning Transmission Electron Microscopy (STEM), are indispensable for investigating the microstructure and elemental distribution of this compound and its reaction products at the micro- and nanoscale. iaea.org
Scanning Electron Microscopy (SEM): SEM provides high-resolution images of the sample's surface morphology. In the context of LiAlD₄, SEM is used to observe the particle size and shape of the as-received material and to track morphological changes that occur during processes like ball milling and thermal decomposition. researchgate.netsci-hub.se For instance, as-received LiAlH₄ powders are often seen as large, irregular rods, which can be reduced to smaller, more uniform globular particles after ball milling with catalysts. researchgate.netsci-hub.se SEM analysis has confirmed the inhomogeneous distribution of decomposed phases, with metallic aluminum often appearing as discrete particles on the surface of the alanate after the first decomposition step. iaea.orgresearchgate.net
Transmission Electron Microscopy (TEM): TEM offers much higher resolution than SEM, allowing for the direct imaging of the internal structure and crystallographic information of materials. High-resolution TEM (HRTEM) can confirm the presence of the initial LiAlD₄ phase before decomposition. iaea.orgresearchgate.net After decomposition, TEM, in conjunction with selected area diffraction (SAD), can identify the resulting phases like metallic Al and Li₃AlD₆. iaea.orgresearchgate.net The particle size of the aluminum that forms during the decomposition can also be determined, with studies showing that the particle size in the first decomposition step is much larger than in the second.
Scanning Transmission Electron Microscopy (STEM): STEM combines the principles of TEM and SEM, allowing for nanoscale chemical analysis. When coupled with techniques like energy-dispersive X-ray spectroscopy (EDX), STEM can map the elemental distribution within the sample. acs.org This is particularly useful for studying the distribution of catalytic additives, such as titanium or vanadium, within the LiAlD₄ matrix. acs.orgresearchgate.net Studies have shown that titanium tends to be more uniformly distributed, while vanadium can be found in high concentrations in a few specific particles. acs.orgresearchgate.net
Key Research Findings from Electron Microscopy:
Morphology and Particle Size: SEM images reveal that as-received LiAlH₄ consists of large, irregular particles (often >100 μm), while ball milling can reduce the particle size significantly (e.g., to 5-20 μm). researchgate.netsci-hub.se
Phase Distribution: SEM and TEM analyses have shown an inhomogeneous distribution of phases after decomposition, with Al particles forming on the surface of the remaining alanate. iaea.orgresearchgate.net
Identification of Decomposition Products: SAD patterns obtained in the TEM confirm the presence of all decomposed phases that are also detected by XRD. iaea.orgresearchgate.net
Catalyst Distribution: STEM-EDX has been used to map the distribution of Ti and V additives, revealing differences in their dispersion within the LiAlD₄ particles. acs.orgresearchgate.net
| Technique | Information Obtained | Key Findings for LiAlD₄ |
| SEM | Surface morphology, particle size and distribution. nih.gov | Shows reduction in particle size after ball milling; reveals inhomogeneous distribution of Al particles after decomposition. researchgate.netresearchgate.netsci-hub.se |
| TEM | Internal microstructure, crystallographic information (SAD), high-resolution imaging. sigmaaldrich.com | Confirms presence of LiAlD₄ phase before decomposition and identifies decomposed phases like Al and Li₃AlD₆. iaea.orgresearchgate.net |
| STEM | Nanoscale elemental mapping (with EDX). | Reveals the spatial distribution of catalytic additives like Ti and V. acs.orgresearchgate.net |
Thermal Analysis Methods
Thermal analysis techniques are fundamental in studying the decomposition of this compound. They monitor the physical and chemical properties of the material as a function of temperature or time while the sample is subjected to a controlled temperature program.
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) for Thermal Decomposition Studies
Differential Scanning Calorimetry (DSC) and Differential Thermal Analysis (DTA) are thermal analysis techniques used to measure the heat flow and temperature differences, respectively, between a sample and a reference material as a function of temperature. datapdf.comacs.org These methods are highly effective for studying the thermal decomposition of LiAlD₄, as they can identify phase transitions, melting points, and the exothermic or endothermic nature of decomposition reactions. mdpi.comresearchgate.net
The thermal decomposition of the analogous compound, LiAlH₄, is known to be a multi-step process. wikipedia.org DSC/DTA analysis helps to elucidate these steps for LiAlD₄ as well. A typical DSC curve for LiAlH₄ shows an endothermic peak corresponding to its melting, followed by a series of exothermic and endothermic events related to the different stages of hydrogen/deuterium release. mdpi.comwikipedia.org
Key Research Findings from DSC/DTA:
Decomposition Steps: The decomposition of LiAlH₄, and by extension LiAlD₄, occurs in multiple stages. The first step involves the decomposition into Li₃AlH₆ and Al, which is often initiated by melting. mdpi.comwikipedia.org Subsequent steps involve the decomposition of Li₃AlH₆ to LiH and Al. mdpi.com DSC/DTA can distinguish these different thermal events.
Effect of Additives: DSC is used to evaluate the effect of catalysts on the decomposition temperature. The addition of catalysts can significantly lower the onset temperature of decomposition, which is observed as a shift in the DSC peaks to lower temperatures. researchgate.netresearchgate.net
Enthalpy Changes: DSC allows for the quantitative measurement of the enthalpy changes (ΔH) associated with each decomposition step. researchgate.netmdpi.com For instance, the first major decomposition step of LiAlH₄ is exothermic. mdpi.com
Isotopic Effects: Comparing the DSC/DTA profiles of LiAlH₄ and LiAlD₄ reveals isotopic effects. The deuterium desorption temperature for LiAlD₄ is found to be slightly higher for both decomposition steps compared to the hydrogen desorption of LiAlH₄. researchgate.net
The table below shows a generalized sequence of thermal events for LiAlH₄ decomposition, which is analogous to LiAlD₄, as observed by DSC/DTA.
| Temperature Range (°C) (for LiAlH₄) | Event | Thermal Nature | Products |
| ~150–175 | Melting | Endothermic | LiAlH₄ (liquid) |
| ~150–200 | Decomposition Step 1 | Exothermic | Li₃AlH₆ + Al + H₂ |
| ~200–270 | Decomposition Step 2 | Endothermic | LiH + Al + H₂ |
| >400 | Decomposition Step 3 | Endothermic | LiAl + H₂ |
| Source: mdpi.com |
Thermogravimetric Analysis (TGA) for Mass Loss and Decomposition Stages
Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time. scientific.net This technique is essential for studying the decomposition of LiAlD₄ as it directly quantifies the mass loss associated with the release of deuterium gas (D₂). scilit.com When coupled with other techniques like DSC or mass spectrometry, TGA provides a comprehensive picture of the decomposition process. mdpi.com
By analyzing the TGA curve, one can determine the onset temperature of decomposition, the temperature ranges for different decomposition stages, and the total mass of deuterium released. acs.orgscientific.net This allows for the calculation of the deuterium storage capacity and provides insights into the reaction stoichiometry. scientific.net
Key Research Findings from TGA:
Quantification of Deuterium Release: TGA curves show distinct steps corresponding to the different stages of deuterium release. The percentage of mass loss at each step can be correlated with the specific decomposition reactions. scilit.com
Decomposition Temperatures: TGA identifies the temperatures at which decomposition begins and proceeds. The addition of catalysts is shown to lower these decomposition temperatures, indicating an improvement in kinetics. researchgate.net
Combined Analysis (TGA-DSC/DTA): When used simultaneously, TGA and DSC/DTA can correlate mass loss events with their corresponding thermal signatures (endothermic or exothermic). acs.orgmdpi.com For example, a mass loss in the TGA curve corresponding to an exothermic peak in the DSC curve provides strong evidence for a specific decomposition reaction. mdpi.com
Isotopic Effects: Comparative TGA studies of LiAlH₄ and LiAlD₄ show that the deuterium desorption temperature is slightly higher than the hydrogen desorption temperature for the corresponding decomposition steps. researchgate.net
The following table summarizes the typical decomposition stages of LiAlH₄ (analogous to LiAlD₄) as determined by TGA, showing the mass loss at each step.
| Decomposition Step | Reaction | Theoretical H₂ Mass Loss (wt. %) |
| 1 | 3LiAlH₄ → Li₃AlH₆ + 2Al + 3H₂ | 5.3 |
| 2 | Li₃AlH₆ → 3LiH + Al + 1.5H₂ | 2.6 |
| 3 | LiH + Al → LiAl + 0.5H₂ | 2.6 |
| Source: mdpi.com |
Gas Analysis Techniques for Deuterium Release Profiling
To understand the decomposition of this compound fully, it is crucial to analyze the gases evolved during the process. unizg.hr Evolved Gas Analysis (EGA) techniques are used to identify and quantify the gaseous products released from a sample during a thermal event, typically by coupling a gas analyzer to a TGA or DSC instrument. unizg.hrrigaku.com For LiAlD₄, the primary gas of interest is deuterium (D₂).
The most common technique for this purpose is Mass Spectrometry (MS) . mdpi.com A TGA-MS setup allows for the simultaneous measurement of mass loss (TGA) and the identification of the evolved gas species (MS). mdpi.com The mass spectrometer is set to monitor specific mass-to-charge ratios (m/z). For deuterium release from LiAlD₄, the primary signal would be at m/z = 4, corresponding to D₂⁺. This provides an unambiguous confirmation that the observed mass loss is due to the release of deuterium. gsjm-hydride.com
Key Research Findings and Applications:
Confirmation of Evolved Species: TGA-MS analysis confirms that D₂ is the gas released during the thermal decomposition of LiAlD₄. gsjm-hydride.com This is critical to distinguish it from the evolution of other potential volatile species.
Deuterium Release Profile: The intensity of the D₂ signal from the MS can be plotted against temperature or time, creating a deuterium release profile. This profile shows the temperature at which deuterium release begins, the temperatures of maximum release rates (corresponding to peaks), and when the release ceases. royalsocietypublishing.org
Correlation with Decomposition Steps: By overlaying the deuterium release profile from the MS with the TGA and DSC curves, each decomposition step can be directly correlated with the release of deuterium. mdpi.com This provides a complete picture of the thermal decomposition mechanism.
Isotopic Purity: High-resolution mass spectrometry can also be used to check for the presence of HD (m/z = 3) or H₂ (m/z = 2), which would indicate contamination of the LiAlD₄ sample with protium (B1232500).
| Technique | Principle | Information Gained for LiAlD₄ |
| TGA-MS | TGA measures mass loss while a coupled mass spectrometer identifies the evolved gases based on their mass-to-charge ratio. mdpi.com | Confirms the evolved gas is D₂ (m/z=4), provides a temperature-resolved profile of deuterium release, and allows direct correlation of D₂ release with specific mass loss steps. mdpi.com |
Isotopic Labeling Studies and Mechanistic Elucidation
The substitution of hydrogen with deuterium provides a subtle yet powerful probe for investigating molecular structure and reaction pathways. The difference in mass between hydrogen and deuterium can lead to a kinetic isotope effect, providing valuable insights into the rate-determining steps of a reaction. Furthermore, the distinct nuclear magnetic resonance properties of deuterium make it a valuable tool for structural analysis.
The incorporation of deuterium into organic molecules can significantly simplify proton Nuclear Magnetic Resonance (¹H NMR) spectra. By replacing specific protons with deuterium, the corresponding signals in the ¹H NMR spectrum disappear, which can help in the assignment of complex spectra. Deuterium NMR (²H NMR) can also be used to directly observe the labeled sites, providing information about the local chemical environment. sigmaaldrich.com This technique is particularly useful for studying the structure and dynamics of large and complex molecules.
For instance, in the synthesis of deuterated detergents like n-dodecyl-β-D-maltoside (d39-DDM), which are used to solubilize membrane proteins for structural studies, ¹H NMR is used to confirm the high level of deuteration. This ensures that interfering signals from the detergent are minimized in the subsequent NMR experiments on the protein. researchgate.net
| Application of Deuterium Labeling | Analytical Technique | Purpose |
| Structural elucidation of complex molecules | ¹H NMR, ²H NMR | Simplification of spectra and signal assignment |
| Studying protein structure and dynamics | ¹H NMR | Minimizing interfering signals from deuterated detergents |
This compound is extensively used in tracer studies to elucidate the mechanisms of chemical reactions. By labeling a specific position in a reactant molecule with deuterium, chemists can track the fate of that atom throughout the reaction, providing direct evidence for proposed mechanistic pathways.
A classic example is its use in studying the mechanism of ketone reductions. A kinetic isotope effect study on the reduction of mesityl phenyl ketone with lithium aluminum hydride (LiAlH₄) versus this compound revealed a kH/kD value of 1.27. This result indicates that the transfer of the hydride (or deuteride) from the aluminum to the carbonyl carbon is involved in the rate-determining step of the reaction. osti.gov Such studies are crucial for understanding the fundamental steps of organic reactions.
While this compound is primarily a reducing agent, it can also participate in deuterium exchange reactions, particularly in the presence of acidic protons. This property can be exploited to introduce deuterium into molecules at positions that are not directly susceptible to reduction. These exchange reactions are valuable for creating a wider range of deuterated compounds for various research purposes. gsjm-hydride.comglpbio.com
Advanced Organic Synthesis Research
The ability to precisely introduce deuterium into complex molecules is a significant advantage in modern organic synthesis. This allows for the creation of novel compounds with tailored properties for specific research applications.
This compound is a key reagent for the selective introduction of deuterium into complex molecules, often with high stereoselectivity. This is particularly important in the synthesis of chiral molecules where the spatial arrangement of atoms is critical. For example, the reduction of chiral aminoepoxides with LiAlD₄ leads to the formation of the corresponding deuterated amino alcohols with high regioselectivity.
In the synthesis of specifically deuterium-labeled pregnanolone (B1679072) and pregnanediol (B26743) sulphates for metabolic studies, this compound was used to introduce a deuterium atom at the 20β position. This selective labeling allowed researchers to trace the metabolic fate of these steroids in humans.
| Substrate | Product | Application |
| Chiral aminoepoxides | Deuterated amino alcohols | Stereoselective synthesis |
| Pregnenolone derivatives | 20β-deuterio-pregnanolone | Metabolic tracer studies |
| [13C15N]benzo[b]thiophene-3-carbonitrile | [13CD215N]benzo[b]thiophen-3-yl-methylamine | Synthesis of stable isotope-labeled compounds |
The synthesis of deuterated analogs of biologically active molecules is a rapidly growing area of research. Deuteration can significantly alter the pharmacokinetic properties of a drug, a phenomenon known as the "deuterium effect." The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can slow down metabolic processes that involve C-H bond cleavage. This can lead to a longer drug half-life, reduced formation of toxic metabolites, and an improved therapeutic profile. mdpi.com
This compound is a valuable tool in the synthesis of these deuterated drug candidates. For instance, it has been used in the synthesis of deuterium-labeled analogs of the lipid hydroperoxide-derived electrophile 4-oxo-2(E)-nonenal, which is implicated in oxidative stress-related diseases. glpbio.com The availability of such deuterated standards is crucial for studying the role of these molecules in biological systems. The development of deuterated drugs has gained significant attention in the pharmaceutical industry, with several deuterated compounds now in clinical trials. nih.gov
Catalysis and Catalytic System Investigations
While primarily known as a stoichiometric reducing agent, this compound and related aluminates are subjects of research in catalytic applications, particularly in reactions involving hydride or deuteride transfer.
This compound can act as a catalyst in certain chemical reactions chemicalbook.comgsjm-hydride.com. Its high reactivity allows it to facilitate transformations that might otherwise require harsh conditions. Although less common than its role as a reagent, it can be involved in catalytic cycles where it is regenerated in situ. For example, it can catalyze the decomposition of other complex hydrides, influencing the kinetics of hydrogen (or deuterium) release.
Research into the hydrosilylation of unsaturated compounds using main-group metal catalysts has grown. While studies specifically detailing LiAlD₄ as a catalyst for hydrosilylation are not prominent, related bimetallic lithium aluminate complexes have been investigated for such transformations researchgate.net. The principles governing the reactivity of these aluminate systems, which involve cooperative effects between lithium and aluminum, are relevant to the potential catalytic activity of LiAlD₄.
Bimetallic lithium aluminates have been successfully developed as catalysts for the hydroboration of unsaturated substrates like aldehydes, ketones, and alkenes rsc.orgresearchgate.net. Research has shown that anionic aluminate complexes can exhibit greater reactivity than neutral aluminum-based catalysts rsc.org. The mechanism is thought to involve a cooperative effect where the lithium cation coordinates to the substrate (e.g., the oxygen of a ketone), activating it for nucleophilic attack by the deuteride (or hydride) transferred from the aluminum center rsc.org. This bimetallic synergy in "ate" complexes allows for efficient and selective hydroboration under mild conditions rsc.orgrsc.org.
The thermal decomposition of lithium aluminum hydride (and by extension, LiAlD₄) is a key area of research for hydrogen storage. This process can be accelerated by the presence of catalytic elements, such as titanium wikipedia.org. Studies on the dehydrogenation of LiAlH₄ doped with titanium-containing additives like TiCl₃ show a significant reduction in the decomposition temperature acs.org. The proposed mechanism involves the weakening of the Al-H (or Al-D) bond due to electronic interactions with the titanium species. This catalytic effect reduces the activation energy for deuterium release, making the process more feasible for practical applications acs.org.
| Reaction Type | Catalyst System | Substrates | Key Research Finding |
|---|---|---|---|
| Hydroboration | Lithium Aluminate Complexes (e.g., [(THF)₃LiAlH₂(HMDS)₂]) | Aldehydes, Ketones | Anionic aluminates demonstrate catalytic activity, with evidence of a bimetallic Li-Al cooperative mechanism enhancing hydride transfer researchgate.netrsc.org. |
| Hydroboration | Lithium diisobutyl-tert-butoxyaluminum hydride | Alkenes | Efficiently catalyzes the hydroboration of various alkenes with pinacolborane, highlighting the effectiveness of anionic aluminates rsc.org. |
| Dehydrogenation (for H₂/D₂ storage) | LiAlD₄ with Ti-based additives (e.g., TiCl₃) | LiAlD₄ (solid-state) | Titanium catalysts significantly lower the decomposition temperature and improve the kinetics of deuterium release by weakening the Al-D bond wikipedia.orgacs.orgresearchgate.net. |
Hydrogen and Deuterium Storage Research
This compound has been investigated as a potential material for hydrogen and deuterium storage due to its high gravimetric and volumetric deuterium density chemicalbook.comamericanelements.com. The compound thermally decomposes to release deuterium gas. However, the practical application of LiAlD₄ for this purpose faces challenges, including slow kinetics and poor reversibility of the dehydrogenation process wikipedia.org.
The decomposition of LiAlD₄ occurs in a multi-step process, analogous to LiAlH₄:
3LiAlD₄ → Li₃AlD₆ + 2Al + 3D₂
Li₃AlD₆ → 3LiD + Al + 1.5D₂
Research has focused on improving these properties through methods such as ball milling and the addition of catalysts. As mentioned, transition metal compounds, particularly those containing titanium, have been shown to significantly enhance the dehydrogenation kinetics by lowering the decomposition temperature wikipedia.orgacs.org. Despite these advances, the regeneration of LiAlD₄ from its decomposed products (LiD and Al) under practical conditions remains a significant hurdle. One promising route involves the hydrogenation of the dehydrogenated products in a tetrahydrofuran (B95107) slurry to form a LiAlD₄·4THF adduct, which can then be desolvated to yield crystalline LiAlD₄ bnl.gov.
Hazard Assessment and Risk Mitigation Strategies in Lithium Aluminum Deuteride Research
Reactivity with Protic Solvents and Atmospheric Components
Lithium aluminum deuteride (B1239839) reacts violently with protic solvents, which are compounds capable of donating a proton (H+). This category includes water, alcohols, and carboxylic acids. chemsrc.comquora.com The reaction is highly exothermic, releasing considerable heat and flammable deuterium (B1214612) gas, which can ignite spontaneously. chemicalbook.comnih.gov
Contact with atmospheric moisture can also lead to a vigorous reaction, making it crucial to handle the compound in a dry environment. cphi-online.comchemicalbook.com The reaction with water is particularly hazardous, as it can be explosive. chemsrc.com Similarly, LAD is incompatible with acids and strong oxidizing agents, with which it can react violently. coleparmer.com
The table below summarizes the reactivity of lithium aluminum deuteride with common protic solvents and atmospheric components.
| Reactant | Reactivity | Products | Hazards |
| Water (H₂O) | Violent, potentially explosive | Lithium hydroxide, aluminum hydroxide, deuterium gas (D₂) | Fire, explosion, gas embolism if ingested nih.govscbt.comchemicalbook.com |
| Alcohols (R-OH) | Vigorous | Lithium alkoxide, aluminum alkoxide, deuterium gas (D₂) | Fire, pressure buildup in closed systems scbt.com |
| Moist Air | Vigorous | Lithium hydroxide, aluminum hydroxide, deuterium gas (D₂) | Spontaneous ignition scbt.comnj.gov |
| Carbon Dioxide (CO₂) | Can be reduced at elevated temperatures | Methane (B114726), ethane (B1197151) | Potential for explosive reaction products scbt.com |
Ignition Sources and Pyrophoricity in Laboratory Settings
This compound is classified as a pyrophoric substance, meaning it can ignite spontaneously in air, particularly in the presence of moisture or when heated. chemsrc.comscbt.com The solid material can ignite from friction or static sparks, highlighting the need for careful handling and the elimination of potential ignition sources. princeton.edu Dust from LAD can also form explosive mixtures with air when exposed to heat or flames. chemsrc.com
Several factors can contribute to the ignition of this compound in a laboratory setting:
Exposure to moist air: The reaction with water vapor can generate enough heat to ignite the evolved deuterium gas. scbt.com
Friction: Grinding or excessive agitation of the powdered material can lead to ignition. chemicalbook.com
Static discharge: The transfer of the powder can generate static electricity, which can act as an ignition source. princeton.edu
Heat: The compound decomposes at temperatures above 125°C, and contact with hot surfaces can cause it to ignite. chemsrc.comscbt.com
Safe Handling Protocols for Research Quantities
Due to its hazardous nature, strict safety protocols must be followed when handling this compound in a research laboratory. These protocols are designed to prevent contact with incompatible substances and to control potential ignition sources.
All manipulations of this compound should be conducted in a controlled, inert atmosphere to prevent contact with air and moisture. chemicalbook.com A glovebox filled with an inert gas, such as argon or nitrogen, is the preferred environment for handling this reagent. purdue.edujacomex.com This provides a sealed workspace, isolating the compound from the external atmosphere. factoryfuture.com
If a glovebox is not available, work can be performed in a certified chemical fume hood with a good face velocity, under a continuous stream of inert gas. purdue.eduuga.edu However, this method offers less protection than a glovebox. factoryfuture.com The fume hood serves to contain and exhaust any hazardous fumes or gases that may be generated. fisheramerican.com
To mitigate the risk of ignition from friction, grinding of this compound should be avoided. chemicalbook.com When transferring the solid, non-sparking tools should be used. To prevent the buildup of static electricity, all equipment used for handling the compound should be properly grounded. uga.edu Taking precautionary measures against static discharge is a critical step in safely handling this pyrophoric material.
Appropriate personal protective equipment must be worn at all times when handling this compound to protect against skin and eye contact, as well as fire hazards. hazmatschool.com The recommended PPE includes:
Eye Protection: Chemical safety goggles and a face shield are necessary to protect the eyes and face from splashes and potential explosions. nj.gov
Gloves: Impermeable gloves, such as nitrile or neoprene, should be worn. uga.edu It is advisable to wear two pairs of gloves. purdue.edu
Lab Coat: A fire-retardant laboratory coat is essential to protect against fire. acs.org Clothing worn underneath should be made of natural fibers like cotton. uga.edu
Footwear: Closed-toe shoes are required in any laboratory setting where hazardous chemicals are handled. purdue.edu
The following table outlines the recommended personal protective equipment for handling this compound.
| Body Part | Protective Equipment | Rationale |
| Eyes/Face | Safety goggles and face shield | Protection from chemical splashes and explosions nj.gov |
| Hands | Impermeable gloves (e.g., nitrile, neoprene) | Prevents skin contact with the corrosive material princeton.eduuga.edu |
| Body | Fire-retardant lab coat | Protection from fire hazards princeton.eduacs.org |
| Feet | Closed-toe shoes | Standard laboratory safety practice purdue.edu |
Emergency Procedures and Spill Management in Research Environments
In the event of a spill or fire involving this compound, immediate and appropriate action is crucial to prevent injury and property damage.
For a small spill, the area should be cleared of personnel, and all ignition sources must be eliminated. noaa.gov The spill should be covered with a dry, non-combustible material such as dry sand, sodium chloride powder, or graphite (B72142) powder. chemsrc.comWater or any foam-based extinguishing agent must never be used. chemsrc.com The mixture should then be carefully collected using non-sparking tools and placed in a sealed container for proper disposal. princeton.edu
In case of a fire, a Class D fire extinguisher, specifically designed for combustible metal fires, must be used. nj.govprinceton.edu Common fire extinguishers, such as those containing water, carbon dioxide, or halogenated agents, will react violently with this compound and must not be used. scbt.com If a Class D extinguisher is not available, the fire can be smothered with dry sand. princeton.edu All personnel should be evacuated from the area, and emergency responders should be notified immediately. noaa.gov
Fire Extinguisher Types and Use
Fires involving this compound are classified as Class D fires, which are fires that involve combustible metals. unr.edudustsafetyscience.com Using the wrong type of extinguisher on a Class D fire can have catastrophic consequences, as it can intensify the fire and cause explosions. stanford.edu Water, foam, or carbon dioxide extinguishers, for instance, should never be used on a this compound fire. scbt.comchemsrc.com The reaction of LAD with water is vigorous and produces flammable hydrogen gas, while carbon dioxide can be reduced to methane and ethane at elevated temperatures, which are also explosive. scbt.com
The appropriate extinguishing agents for LAD fires are Class D dry powders. preparedhero.com These agents work by smothering the fire, cutting off the oxygen supply, and absorbing heat without reacting with the burning metal. preparedhero.comcheng-deh.com
Recommended Fire Extinguisher Types for this compound Fires
| Extinguisher Type | Agent | Mechanism of Action | Use |
|---|---|---|---|
| Class D | Sodium Chloride | Forms a crust to exclude air and dissipate heat. fireextinguisherdepot.com | Effective for fires involving magnesium, sodium, potassium, and their alloys. fireextinguisherdepot.com |
| Class D | Copper Powder | Smothers the fire and acts as a heat sink. fireextinguisherdepot.comhazmatresource.com | Specifically developed for and superior for fighting lithium and lithium alloy fires. fireextinguisherdepot.comhazmatresource.com |
| Class D | Graphite Powder | Conducts heat away from the fire and smothers it. safetyemporium.comholmesfireandsafety.com | Can be used on a variety of metal fires. safetyemporium.com |
In a laboratory setting, it is crucial to have a Class D fire extinguisher readily accessible where this compound is being used. umn.edu All laboratory personnel must be trained in the correct operation of a Class D extinguisher, which involves using the "PASS" (Pull, Aim, Squeeze, Sweep) technique. fireextinguisheronline.com.au The powder should be applied gently to avoid spreading the burning material. umn.edu
Spill Containment and Cleanup Protocols
A spill of this compound presents a significant fire and chemical burn hazard due to its high reactivity with moisture. chemicalbook.com A well-defined spill response plan is essential to mitigate these risks.
Minor Spills (less than 1 gram in a controlled environment like a fume hood):
Alert Personnel: Immediately notify all personnel in the vicinity.
Isolate the Area: Restrict access to the spill area.
Ensure Ventilation: Work within a fume hood to control exposure to any dust or reaction products.
Gather Materials: Collect a spill kit containing non-combustible absorbent materials such as dry sand, sodium carbonate (soda ash), or calcium carbonate (lime). scbt.com
Cover the Spill: Gently cover the spill with a generous amount of the dry absorbent material. scbt.com DO NOT use water or any combustible materials like paper towels. wayne.edu
Collect the Mixture: Using non-sparking tools, carefully scoop the mixture of LAD and absorbent into a dry, sealable container. oregonstate.edu
Label and Dispose: Clearly label the container as "this compound Spill Debris" and manage it as hazardous waste according to institutional procedures. wayne.edu
Decontaminate: Wipe the area with a cloth dampened with a dry, non-reactive solvent (e.g., kerosene (B1165875) or mineral oil), followed by a thorough cleaning once all reactive material is confirmed to be removed. wayne.edu
Major Spills (larger quantities or outside a fume hood):
Evacuate: Immediately evacuate the laboratory and alert others in the building.
Activate Alarm: Activate the nearest fire alarm to initiate a full building evacuation.
Emergency Services: From a safe location, call emergency services and provide them with the specific details of the chemical spill.
Isolate the Area: Prevent entry to the affected area until emergency responders arrive and declare it safe.
Safe Storage and Disposal of this compound Wastes
The long-term safety of a research laboratory hinges on the proper storage of reactive chemicals and the diligent management of their waste streams.
Container Integrity and Environmental Controls
The primary goal of storing this compound is to prevent its contact with moisture and air. chemicalbook.com
Container Requirements:
Primary Container: LAD should be stored in its original, hermetically sealed container if possible. scbt.com If transferred, it must be into a clean, dry, and inert container, such as a glass or metal vessel that can be tightly sealed. scbt.com
Inert Atmosphere: The container should be flushed with and sealed under a dry, inert gas like argon or nitrogen to displace any air and moisture. scbt.comtwu.edu
Secondary Containment: The primary container should be placed within a larger, durable secondary container to prevent the release of material in case the primary container is compromised. twu.eduuga.edu
Environmental Controls for Storage Area:
Cool and Dry: The storage area must be a cool, dry, and well-ventilated space. chemsrc.com
Water-Free Zone: The storage location should be explicitly designated as a "water-free" area, away from sinks, safety showers, and fire sprinkler systems. uga.eduwfu.edu
Ignition Source Control: The area must be free of ignition sources such as open flames, sparks, and hot surfaces. chemsrc.com
Incompatible Materials: LAD must be stored separately from incompatible materials, especially acids, alcohols, and oxidizing agents. chemsrc.com
Waste Management Procedures in Research Laboratories
All materials contaminated with this compound, including empty containers, used glassware, and spill cleanup debris, must be treated as hazardous waste.
Procedure for Quenching and Disposal:
Designated Area: All waste treatment should be conducted in a designated area, typically a fume hood, away from flammable materials and ignition sources.
Inert Atmosphere: For larger quantities of residual LAD, it is advisable to work under an inert atmosphere.
Quenching: The reactivity of LAD must be neutralized before disposal. This is typically done by slowly and cautiously adding a dry, high-boiling point alcohol such as dry butanol or isopropanol (B130326) to the waste material, which is often suspended in an inert solvent like toluene (B28343) or THF. scbt.com This reaction can be vigorous and should be performed with appropriate cooling in an ice bath.
Hydrolysis: After the initial reaction with alcohol has subsided, a mixture of alcohol and water can be slowly added to ensure all the LAD has been consumed. Finally, water is carefully added to complete the hydrolysis.
Waste Collection: The resulting slurry, containing aluminum salts and the quenching solvent, should be collected in a properly labeled hazardous waste container. purdue.edu
Disposal: The labeled waste container should be disposed of through the institution's hazardous waste management program. epfl.ch
Incident Reporting and Lessons Learned in Academic Research
A proactive safety culture in academic research is fostered by transparent incident reporting and the dissemination of lessons learned.
Most universities and research institutions have a formal incident reporting system. unr.edusyr.eduunr.edu All incidents, including near misses, involving this compound should be reported promptly to the appropriate environmental health and safety (EHS) office. stanford.edu
Key Elements of an Incident Report:
A detailed description of the event, including the date, time, and location. unr.edu
The chemical reaction or procedure being performed. unr.edu
The root cause of the incident (e.g., procedural error, equipment failure). stanford.edu
The response actions taken. unr.edu
Any injuries or property damage. unr.edu
Corrective actions to prevent recurrence. unr.edu
Lessons from Past Incidents (primarily involving the similar compound Lithium Aluminum Hydride):
Incorrect Fire Extinguisher Use: A significant incident in a campus laboratory involved a researcher attempting to extinguish a lithium aluminum hydride (LAH) fire with a CO2 extinguisher. stanford.edu This action spread the fire to an adjacent experiment involving pentane, escalating the situation. stanford.edu This highlights the critical importance of using only Class D extinguishers for metal hydride fires.
Improper Waste Disposal: An incident occurred when a student disposed of unquenched lithium aluminum hydride waste in a container with wet aluminum residues from another experiment. technologynetworks.com The reaction between the unquenched hydride and the water led to a fire in the fume hood. technologynetworks.com This underscores the necessity of meticulously following waste quenching procedures.
Friction-Induced Ignition: Several laboratory fires have been initiated by the pulverization of lithium aluminum hydride pellets with a mortar and pestle. acs.org This indicates that friction can be a sufficient ignition source for this reactive material. Researchers should avoid grinding solid LAD and, if a powdered form is needed, it should be purchased directly from the supplier. acs.org
Deficiencies in Safety Data Sheets (SDS): Investigations into some incidents have revealed that vendor-supplied SDSs may not adequately warn about specific hazardous conditions, such as friction-induced ignition. acs.org This emphasizes the need for researchers to consult multiple sources of safety information and to conduct a thorough risk assessment before working with highly reactive chemicals.
By diligently implementing these safety protocols and fostering a culture of continuous learning from past incidents, the risks associated with this compound research can be effectively managed.
Table of Compounds
| Compound Name |
|---|
| This compound |
| Tetrahydrofuran (B95107) |
| Pentane |
| Butanol |
| Isopropanol |
| Toluene |
| Lithium Aluminum Hydride |
| Aluminum |
| Methane |
| Ethane |
| Sodium Chloride |
| Copper |
| Graphite |
| Magnesium |
| Sodium |
| Potassium |
| Sodium Carbonate |
| Calcium Carbonate |
| Kerosene |
| Mineral Oil |
| Argon |
Future Directions and Emerging Research Areas
Development of Novel Synthetic Routes with Improved Selectivity
The conventional synthesis of lithium aluminum deuteride (B1239839) involves the reaction of lithium deuteride (LiD) with an aluminum halide, such as aluminum bromide (AlBr₃) or aluminum chloride (AlCl₃), typically in an ether solvent. researchgate.net While effective, this method presents challenges related to the cost and availability of isotopically enriched starting materials and the need for anhydrous, inert conditions. Future research is focused on developing more efficient, cost-effective, and sustainable synthetic routes.
A promising area of exploration is the use of mechanochemistry, such as ball milling, which offers a solvent-free approach to synthesis. rsc.org Mechanochemical methods have been successfully applied to the synthesis of the related compound, alane (AlH₃), from lithium hydride and aluminum chloride, suggesting a viable pathway for LiAlD₄ production that avoids hazardous organic solvents. rsc.org Research into mechanochemical synthesis aims to achieve high-purity LiAlD₄ directly, potentially reducing reaction times and simplifying purification processes. rsc.orgchemicalbook.com Further development in this area will likely focus on optimizing milling conditions and scaling the process for wider accessibility.
| Synthesis Method | Reactants | Key Features | Potential Advantages |
| Conventional (Wet) Synthesis | Lithium Deuteride (LiD), Aluminum Halide (e.g., AlCl₃, AlBr₃) | Reaction in an ether solvent (e.g., diethyl ether) under reflux. researchgate.net | Established and well-documented procedure. |
| Mechanochemical (Dry) Synthesis | Lithium Hydride (LiH), Aluminum Chloride (AlCl₃) (for AlH₃) | Solvent-free synthesis via high-energy ball milling. rsc.org | Environmentally friendly (no solvent), potentially faster, adduct-free product. rsc.org |
Advanced Spectroscopic and In-Situ Monitoring Techniques for Reaction Studies
Understanding the precise mechanisms of reactions involving complex hydrides like LiAlD₄ is crucial for optimizing their performance and developing new applications. A significant trend in this area is the application of operando spectroscopy, which involves analyzing materials under actual working conditions. hideninc.com This approach provides dynamic insights into reaction pathways that are often missed by conventional pre- and post-reaction analyses. hideninc.comimperial.ac.uk
Advanced in-situ and operando techniques are being developed to probe the solid-state and solution-phase behavior of these hydrides. These methods include:
X-ray Techniques : In-situ X-ray Diffraction (XRD), X-ray Absorption Spectroscopy (XAS), and X-ray Photoelectron Spectroscopy (XPS) are powerful tools for characterizing the atomic and electronic structures of hydride materials during reactions. escholarship.orgresearchgate.net They can identify intermediate species, byproducts, and changes in morphology that affect performance. escholarship.orgresearchgate.net
Vibrational Spectroscopy : Techniques like Raman and surface-enhanced infrared spectroscopy can directly observe reaction intermediates and adsorbate configurations at catalyst surfaces and interfaces. imperial.ac.uk
By combining these techniques, researchers can build a comprehensive picture of deuteride transfer mechanisms, catalyst behavior, and the thermodynamics and kinetics of reactions involving LiAlD₄. hideninc.comescholarship.org
Rational Design of Deuterium-Labeled Compounds for Specific Research Needs
The demand for deuterium-labeled compounds is growing, driven by their critical role in pharmaceutical development, mechanistic studies, and materials science. researchgate.netacs.orgrsc.org The replacement of hydrogen with deuterium (B1214612) can significantly alter the metabolic stability of a drug by slowing down metabolic processes, a phenomenon known as the kinetic isotope effect. chem-station.comsimsonpharma.com This has led to the successful development of FDA-approved deuterated drugs, such as deutetrabenazine (Austedo®). rsc.orgsimsonpharma.com
Future research is moving beyond simple isotopic substitution towards the rational and stereospecific design of labeled molecules to meet precise research needs. nih.goviaea.org Lithium aluminum deuteride is a key tool in this endeavor, enabling the selective deuteration of carbonyl-containing molecules. glpbio.com The goals of this research include:
Elucidating Reaction Mechanisms : Using LiAlD₄ to introduce deuterium at specific sites helps track reaction pathways and understand complex chemical transformations. chem-station.comglpbio.com
Improving Drug Efficacy : Strategically placing deuterium at metabolically vulnerable sites in a drug molecule can enhance its pharmacokinetic profile, improving stability and safety. clearsynth.comnih.gov
Developing Analytical Standards : Precisely labeled compounds are essential as internal standards for quantitative mass spectrometry in metabolism and pharmacokinetic studies. acs.org
The synthesis of stereospecifically labeled compounds, such as homoserines and sugars, illustrates the high degree of control that can be achieved, opening doors for highly detailed biochemical and mechanistic investigations. nih.goviaea.org
Exploration of this compound in Niche Catalytic Systems
While LiAlD₄ is primarily known as a stoichiometric reducing agent, there is growing interest in the catalytic applications of complex aluminum hydrides. chemicalbook.comacs.org Research in this area is exploring how these compounds can participate in or be modified for catalytic cycles. One emerging field is catalytic transfer deuteration, which offers an alternative to using high-pressure deuterium gas. marquette.edu In these systems, LiAlD₄ can serve as an efficient deuterium source for transition metal-catalyzed reactions, enabling the selective deuteration of alkenes and alkynes. nih.govmarquette.edu
Furthermore, studies on related aluminum hydrides have shown their potential to directly catalyze reactions like the hydroboration of carbon dioxide. acs.org This suggests that future research may focus on designing novel catalytic systems where a modified this compound or a related complex hydride acts as the primary catalyst, not just a reagent. This could lead to more atom-economical and efficient methods for deuteration and other reductions.
Enhanced Materials for Deuterium Storage and Release
Complex hydrides, including lithium aluminum hydride, are investigated for solid-state hydrogen storage due to their high gravimetric capacity. chemicalbook.comenergy.gov Similarly, LiAlD₄ is a potential material for the safe and compact storage of deuterium. americanelements.com However, the practical application of these materials has been hindered by poor kinetics and a lack of reversibility for the hydrogen/deuterium release and uptake reactions. energy.govfiledn.eu
Current research aims to overcome these limitations by modifying the material properties through nanostructuring and catalytic doping. researchgate.netresearchgate.net By reducing the particle size to the nanometer scale, the diffusion pathways for deuterium are shortened, which can improve the kinetics of release and absorption. escholarship.org Additionally, doping the hydride with transition metal catalysts (such as titanium or iron) has been shown to significantly improve the rates of hydrogen cycling in the analogous sodium alanate (NaAlH₄) system. filedn.euresearchgate.net Future work will focus on applying these strategies to LiAlD₄ to develop advanced materials capable of reversible deuterium storage under practical temperature and pressure conditions.
| Research Area | Goal | Approach |
| Nanostructuring | Improve reaction kinetics | Reduce particle size to shorten deuterium diffusion paths. escholarship.orgresearchgate.net |
| Catalytic Doping | Enhance rates of deuterium release and uptake | Incorporate transition metals (e.g., Ti, Fe) to catalyze D-D bond breaking and formation. filedn.euresearchgate.net |
| Thermodynamic Tuning | Lower decomposition temperature | Create multicomponent hydride systems or alloys. |
Sustainable and Green Chemistry Approaches in Deuteride Synthesis
The principles of green chemistry, which emphasize waste minimization, energy efficiency, and the use of less hazardous substances, are increasingly influencing the synthesis of chemical reagents. nih.gov The traditional synthesis of LiAlD₄ in ether solvents presents environmental and safety concerns.
A key direction for future research is the development of sustainable synthetic methods. As mentioned, solvent-free mechanochemical synthesis is a leading alternative. rsc.org This approach aligns with green chemistry principles by:
Eliminating Solvent Waste : Solvents can account for a significant portion of the waste in chemical processes. nih.gov
Improving Energy Efficiency : Ball milling can sometimes reduce reaction times and proceed at ambient temperature, lowering energy consumption. rsc.org
Enhancing Safety : Avoiding flammable and volatile organic solvents reduces operational hazards.
Q & A
Basic: What are the optimal conditions for synthesizing high-purity lithium aluminum deuteride (LiAlD4)?
LiAlD4 is typically synthesized via a reflux reaction of lithium deuteride (LiD) with anhydrous aluminum chloride (AlCl3) in an ether solvent (e.g., diethyl ether or tetrahydrofuran). Key steps include:
- Reaction setup : Stir LiD in ether under reflux, followed by gradual addition of AlCl2.
- Temperature control : Maintain 25–35°C for 5.5–7 hours under atmospheric pressure .
- Purification : Distill off the ether to isolate LiAlD4, achieving ≥98% isotopic purity .
Data : The product has a melting point of 125°C and density of 0.736 g/cm³ .
Basic: How does LiAlD4 differ from LiAlH4 in deuterium labeling applications?
LiAlD4 serves as a deuterium source in isotopic labeling, replacing hydrogen with deuterium in organic substrates. Unlike LiAlH4, LiAlD4 introduces deuterium atoms during reductions, enabling:
- Selective deuteration : Reductive deuteration of ketones, esters, or amides to generate C-D bonds.
- Mechanistic studies : Tracking reaction pathways via isotopic tracing (e.g., in NMR or mass spectrometry) .
Methodological Note : For N-methyl-d₂-tert-butylamine synthesis, LiAlD4 substitutes LiAlH4 in reducing N-tert-butylformamide, yielding 97.4% deuterium incorporation .
Basic: What safety protocols are critical for handling LiAlD4?
LiAlD4 is pyrophoric and reacts violently with water. Key precautions include:
- Storage : Under inert gas (argon/nitrogen) in airtight containers at ≤25°C .
- Handling : Use flame-resistant gloves and avoid exposure to moisture or oxygen.
- Hazard mitigation : Neutralize spills with dry sand or CO₂ fire extinguishers (avoid water) .
GHS Classification : Flammable (Category 1), Water-reactive (Category 1), and corrosive to skin .
Advanced: How can LiAlD4 be used to resolve stereochemical ambiguities in reduction reactions?
LiAlD4 enables stereoselective deuteration, critical for elucidating reaction mechanisms. For example:
- Deuteriolysis : In plant cuticle analysis, LiAlD4 reduces ester bonds to generate deuterated polyols. Comparing deuterated vs. non-deuterated products via high-resolution GC/MS reveals original ester linkage positions .
- Isotopic tracing : Reduction of 1,2-diphenylpropanone with LiAlD4 yields erythro-1,2-diphenyl-1-propanol-d, confirming stereochemistry through deuterium incorporation (0.93 D atoms/molecule) .
Advanced: What analytical challenges arise when quantifying deuterium incorporation using LiAlD4?
Deuterium exchange and incomplete reduction can skew results. Mitigation strategies include:
- Reagent stoichiometry : Use excess LiAlD4 (≥3 equivalents) to ensure complete deuteration, verified via gas-volumetric titration .
- Quenching protocols : Slowly add deuterated water (D₂O) to reaction mixtures to minimize proton contamination .
- Validation : Cross-check isotopic ratios using mass spectrometry or NMR (e.g., δ 2.31 ppm for CH₂D₂ in N-methyl-d₂-tert-butylamine) .
Advanced: How does isotopic purity of LiAlD4 impact experimental reproducibility?
Impurities (e.g., residual LiAlH4) can alter reaction outcomes. Key considerations:
- Isotopic purity : ≥98 atom % D minimizes proton interference in kinetic isotope effect (KIE) studies .
- Quality control : Analyze via elemental analysis or IR spectroscopy (Al-D stretching at ~1300 cm⁻¹) .
Case Study : In glycine metabolism studies, 0.37% LiAlD4 with 99% isotopic purity ensured accurate tracking of nitrogen-accepting 2-carbon compounds .
Advanced: What role does LiAlD4 play in studying kinetic isotope effects (KIEs) in organic reactions?
KIEs measured with LiAlD4 reveal transition-state structures. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
